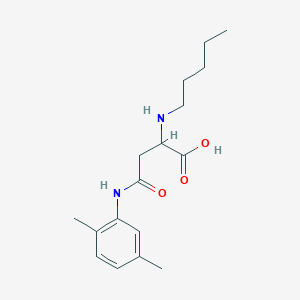

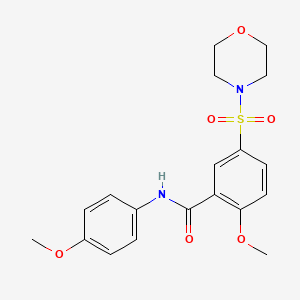

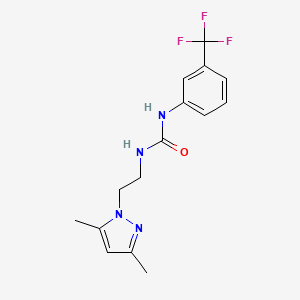

3-((4-Methoxypiperidin-1-yl)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

"3-((4-Methoxypiperidin-1-yl)methyl)pyridine" and its derivatives have been explored for their potential in synthesizing highly functionalized compounds, such as azabicyclo[3.2.1]octanes, which might be converted into a variety of natural and non-natural tropane alkaloids. This application underscores the utility of these compounds in synthesizing complex molecular structures, potentially useful in pharmaceuticals (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide has demonstrated a novel pathway for synthesizing pyrrolidine derivatives. This process showcases the chemical versatility and potential applications of these compounds in organic synthesis and drug development (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).

Material Science and Engineering

- The study of cyclometalated diruthenium complexes bridged by pyridyl derivatives has provided insights into the electrochemical properties of these materials, which are significant for their application in electronic devices and as catalysts in various chemical reactions. This research illustrates the contribution of pyridine derivatives to the field of materials science, particularly in designing new materials with specific electronic and optical properties (Yao, Nie, Yang, Yao, & Zhong, 2015).

Corrosion Inhibition

- Pyridine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industrial processes where corrosion can lead to significant material and financial losses. The findings from these studies offer valuable information for the development of more effective and environmentally friendly corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Catalysis

- The synthesis and application of (imino)pyridine palladium(II) complexes in ethylene dimerization highlight the role of pyridine derivatives in catalysis. These complexes demonstrate high catalytic activities and selectivity, which are essential for industrial chemical processes. Such studies pave the way for the development of more efficient and selective catalysts for various chemical transformations (Nyamato, Ojwach, & Akerman, 2015).

Safety and Hazards

3-Methylpyridine is classified as a weak base. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 2), has acute oral toxicity (Category 4), acute dermal toxicity (Category 3), acute inhalation toxicity (Category 3), skin corrosion (Category 1B), and serious eye damage (Category 1) .

Orientations Futures

3-Methylpyridine is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . It is expected that the development of fast and cost-effective methods for the synthesis of substituted piperidines will continue to be an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-[(4-methoxypiperidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-7-14(8-5-12)10-11-3-2-6-13-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNHIUCEMAEECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate](/img/structure/B2440796.png)

![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)

![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2440809.png)